(5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid is a boronic acid derivative with a benzofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . The boronic acid group can be introduced through the reaction of the benzofuran derivative with boronic acid reagents under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome but generally involve mild to moderate temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are typically biaryl compounds .
Scientific Research Applications
(5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Medicine: May be used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of (5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling reactions . This process facilitates the formation of carbon-carbon bonds, leading to the desired biaryl products.
Comparison with Similar Compounds
Similar Compounds
(5-Methoxybenzofuran-2-yl)boronic acid: Similar structure but lacks the 2-oxoethyl group.
2-Benzofuranylboronic acid: Another benzofuran derivative with a boronic acid group.
5-Benzofuranacetic acid, 2-borono-, 5-methyl ester: A related compound with a different ester group.
Uniqueness
(5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid is unique due to the presence of the 2-oxoethyl group, which can influence its reactivity and the types of reactions it can undergo. This structural feature may provide advantages in specific synthetic applications, making it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C11H11BO5 |
---|---|
Molecular Weight |
234.01 g/mol |
IUPAC Name |
[5-(2-methoxy-2-oxoethyl)-1-benzofuran-2-yl]boronic acid |
InChI |
InChI=1S/C11H11BO5/c1-16-11(13)5-7-2-3-9-8(4-7)6-10(17-9)12(14)15/h2-4,6,14-15H,5H2,1H3 |
InChI Key |
BPBVEIGPYKTPED-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)CC(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.